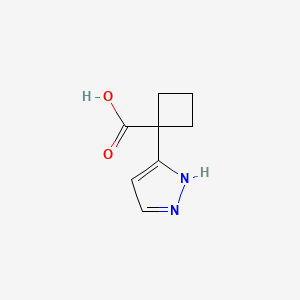

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7(12)8(3-1-4-8)6-2-5-9-10-6/h2,5H,1,3-4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVXTNDPSFERJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with a cyclobutane carboxylic acid precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced catalytic systems and purification techniques .

Analyse Chemischer Reaktionen

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid has shown significant potential in drug discovery:

- Enzyme Interactions : Studies indicate that this compound can modulate enzyme activity through specific binding mechanisms. Its ability to form hydrogen bonds and π-π interactions with biological macromolecules suggests potential therapeutic applications .

- Biological Pathways : Research highlights its influence on various biological pathways, making it a valuable candidate for developing drugs targeting specific diseases .

Biological Studies

The compound is utilized in various biological assays:

- Protein-Ligand Binding Studies : Its structural features facilitate interactions that can influence protein function, making it an important tool in biochemical research .

- Antioxidant Activity : Similar pyrazole derivatives have been evaluated for their antioxidant properties, indicating that compounds with structural similarities may also exhibit beneficial biological activities .

Materials Science

In materials science, this compound serves as a building block for synthesizing novel materials:

- Polymer Chemistry : Its unique structure can be exploited to create polymers with enhanced stability or reactivity .

Case Studies

Research has highlighted various applications of this compound:

Case Study 1: Enzyme Modulation

A study demonstrated that this compound significantly modulates the activity of specific enzymes involved in metabolic pathways. This modulation was attributed to the compound's ability to form stable complexes with enzyme active sites, enhancing or inhibiting their activity depending on the context .

Case Study 2: Antioxidant Properties

Research into similar pyrazole derivatives indicated promising antioxidant activities. These studies utilized various assays (e.g., DPPH scavenging assay) to evaluate the efficacy of these compounds against oxidative stress, suggesting that this compound may also possess such properties .

Wirkmechanismus

The mechanism by which 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s rigidity can also affect the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications in Heterocycles and Rings

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic Acid

- Molecular Formula: C₉H₁₁NO₄

- Molecular Weight : 197.19 g/mol

- Cyclobutane is replaced by oxane (a six-membered tetrahydropyran ring), eliminating ring strain and increasing flexibility.

- Implications : The oxane ring may enhance solubility compared to the strained cyclobutane, while oxazole’s reduced basicity could affect protonation states in biological systems.

2-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic Acid

- Molecular Formula : C₈H₉F₃N₂O₂

- Molecular Weight : 222.17 g/mol

- Key Differences :

- Substitutes cyclobutane with an acetic acid side chain , reducing steric bulk.

- Introduces a trifluoromethyl group on pyrazole, enhancing lipophilicity and metabolic stability.

- Implications : The trifluoromethyl group’s electron-withdrawing effect may lower the carboxylic acid’s pKa compared to the target compound.

Fluorinated Cyclobutane Derivatives

3,3-Difluoro-1-methylcyclobutane-1-carboxylic Acid

Substituent Effects on Pyrazole

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Predicted pKa : 3.68

- Key Differences :

- Adds a cyclobutylmethyl group and a methyl group to pyrazole, increasing hydrophobicity.

- Implications : The methyl group may elevate logP values, reducing aqueous solubility but improving membrane permeability.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Parameters

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Predicted pKa | Notable Properties |

|---|---|---|---|---|

| 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid | 167.17 | Pyrazole, cyclobutane | Not reported | High rigidity, moderate solubility |

| 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid | 197.19 | Oxazole, oxane | Not reported | Flexible, improved solubility |

| 2-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid | 222.17 | Trifluoromethyl, acetic acid | Not reported | High lipophilicity, metabolic stability |

| 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | 162.12 | Geminal fluorines | Not reported | High acidity, electronegative |

| 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 194.23 | Cyclobutylmethyl, methyl | 3.68 | Elevated logP, reduced solubility |

Discussion of Key Trends

- Ring Strain vs. Oxane derivatives (e.g., 4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid) offer greater flexibility, which may improve solubility .

- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid) demonstrate increased acidity, which could optimize pharmacokinetics in acidic microenvironments .

- Hydrophobic Substituents : Methyl and cyclobutylmethyl groups (e.g., 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid) enhance lipophilicity, favoring membrane penetration but risking solubility limitations .

Biologische Aktivität

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a pyrazole moiety, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is , and its molecular weight is approximately 166.18 g/mol. The structural configuration allows for diverse interactions with proteins and enzymes, making it a valuable tool in drug discovery.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets through:

- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

- π-π Interactions : The aromatic nature of the pyrazole allows for π-π stacking interactions with aromatic amino acids, enhancing binding affinity.

- Rigidity of the Cyclobutane Ring : This structural feature can affect the compound's binding specificity and stability.

These interactions can modulate various biological pathways, including enzyme inhibition and receptor modulation, which are crucial for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit carbonic anhydrases, which are important in regulating pH and fluid balance in tissues.

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in targeting cancer cell proliferation pathways. Its ability to modulate signaling pathways related to cell growth makes it a candidate for further investigation in oncology.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits human carbonic anhydrases IX and XII, showing promise as a selective therapeutic agent against certain cancers .

- Anticancer Activity : In vitro studies revealed that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways .

- Pharmacokinetic Properties : Research on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-(2-Methylpyrazol-5-yl)cyclobutane-1-carboxylic acid | C9H12N2O2 | 180.20 g/mol | Anticancer activity |

| 5-Aryl-pyrazole derivatives | Varies | Varies | Selective enzyme inhibitors |

This table illustrates how variations in structure can influence biological activity, reinforcing the importance of structural design in drug development.

Q & A

Basic: What are the recommended synthetic routes for 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid?

Methodological Answer:

The compound can be synthesized via cyclocondensation or Vilsmeier-Haack reactions. A typical approach involves:

- Cyclocondensation : Reacting cyclobutane-1-carboxylic acid derivatives with hydrazine hydrate or substituted hydrazines under reflux in ethanol or acetic acid. For pyrazole ring formation, ethyl acetoacetate and phenylhydrazine are common precursors, followed by hydrolysis to yield the carboxylic acid group .

- Vilsmeier-Haack Reaction : Used for introducing formyl groups to pyrazole intermediates, which can later be oxidized to carboxylic acids. This method requires POCl₃ and DMF under controlled temperatures (0–5°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions on the pyrazole and cyclobutane rings. For example, the carboxylic proton appears as a broad singlet at δ 12–14 ppm .

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves bond lengths and angles, particularly the planar pyrazole ring and strained cyclobutane geometry .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a saturated solution in ethanol or DMSO.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factors (< 0.05) and thermal displacement ellipsoids to validate atomic positions .

Advanced: How to design bioactivity studies for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with known pyrazole interactions (e.g., cyclooxygenase-2 or kinase inhibitors).

- Assay Design :

- In vitro : Use fluorescence-based enzyme inhibition assays (e.g., ATPase activity) with IC₅₀ determination .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls.

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .

Advanced: How to optimize multi-step synthesis for higher yields?

Methodological Answer:

- Stepwise Optimization :

- Pyrazole Formation : Replace traditional reflux with microwave-assisted synthesis (100°C, 30 min) to reduce side products .

- Cyclobutane Functionalization : Use Pd-catalyzed cross-coupling for regioselective substitution.

- Workup : Employ liquid-liquid extraction (ethyl acetate/water) with pH adjustment (HCl) to isolate intermediates .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with methyl, nitro, or halogen groups at the pyrazole 3- or 4-positions.

- Activity Profiling : Compare IC₅₀ values across analogs to identify critical substituents.

- DFT Calculations : Use Gaussian09 to compute electrostatic potential maps and HOMO-LUMO gaps, correlating electronic properties with bioactivity .

Advanced: What computational methods predict the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Basis sets like 6-311++G(d,p) and functionals (B3LYP) are recommended .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers (GROMACS) to study membrane permeability.

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

- Twinned Crystals : Use SHELXD for dual-space recycling and SQUEEZE (in PLATON) to model disordered solvent .

- Validation Tools : Check Rint (< 0.05) and ADDSYM alerts in PLATON to detect missed symmetry.

Basic: What are the stability and storage recommendations?

Methodological Answer:

- Storage : Keep at –20°C in airtight containers under nitrogen to prevent oxidation.

- Stability Testing : Monitor decomposition via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 6 months.

Advanced: How to address solubility discrepancies in pharmacological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.

- pH Adjustment : Prepare buffered solutions (pH 7.4 PBS) to ionize the carboxylic acid group .

- Dynamic Light Scattering (DLS) : Measure particle size distribution to confirm aggregation-free formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.